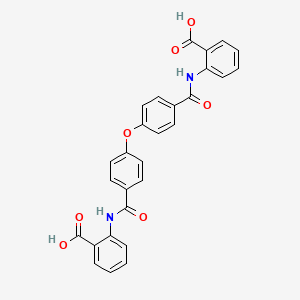
2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid is a complex organic compound with the molecular formula C28H20N2O7 and a molecular weight of 496.48 g/mol . This compound is characterized by its unique structure, which includes two benzoyl groups connected by an oxybis(benzoyl) linkage and two azanediyl groups. It is often used as a building block in the synthesis of more complex molecules and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid typically involves the reaction of 4,4’-oxybis(benzoyl chloride) with 2-aminobenzoic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of byproducts. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl groups to benzyl alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azanediyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These complexes can interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-((Pyridine-2,6-dicarbonyl)bis(azanediyl))dibenzoic acid: This compound has a similar structure but includes a pyridine ring, which can alter its chemical properties and reactivity.
4,4’-((Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid):
Uniqueness
2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid is unique due to its oxybis(benzoyl) linkage, which provides specific steric and electronic characteristics. This makes it particularly useful in the synthesis of materials with high thermal stability and mechanical strength .
Properties
CAS No. |
328265-32-3 |
|---|---|
Molecular Formula |
C28H20N2O7 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-[[4-[4-[(2-carboxyphenyl)carbamoyl]phenoxy]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C28H20N2O7/c31-25(29-23-7-3-1-5-21(23)27(33)34)17-9-13-19(14-10-17)37-20-15-11-18(12-16-20)26(32)30-24-8-4-2-6-22(24)28(35)36/h1-16H,(H,29,31)(H,30,32)(H,33,34)(H,35,36) |
InChI Key |
UIRNMCRFFYWCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















